1H-1,5-Benzodiazepine
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Overview
Description
1H-1,5-Benzodiazepine is a member of the benzodiazepine family, which is a class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This compound, in particular, has garnered significant attention due to its diverse biological properties, including anti-anxiety, anticonvulsant, and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,5-Benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with carbonyl compounds. For instance, aromatic o-diamines react with ketones or aldehydes under mild conditions to produce this compound derivatives . Catalysts such as BiCl3, molecular iodine, and Lewis acids are often employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions is becoming increasingly popular to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-1,5-Benzodiazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzodiazepine ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert certain functional groups within the benzodiazepine structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
1H-1,5-Benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor interactions.
Mechanism of Action
1H-1,5-Benzodiazepine exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA. This results in the sedative, anxiolytic, and anticonvulsant properties of the compound . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
1,4-Benzodiazepine: Another member of the benzodiazepine family, known for its anxiolytic and sedative properties.
1,2-Benzodiazepine: Less common but still studied for its unique pharmacological activities.
1,3-Benzodiazepine: Known for its anticonvulsant properties.
Uniqueness: 1H-1,5-Benzodiazepine is unique due to its specific binding affinity to the GABA_A receptor and its diverse range of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
265-02-1 |
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Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H |
InChI Key |
ZVAPWJGRRUHKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=CC=N2 |
Origin of Product |
United States |
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